REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]([C:11]2[C:12]([F:29])=[C:13]([NH:17][S:18]([C:21]3[C:26]([F:27])=[CH:25][CH:24]=[CH:23][C:22]=3[F:28])(=[O:20])=[O:19])[CH:14]=[CH:15][CH:16]=2)=O)[CH:5]=[CH:4][N:3]=1.ClCCl.BrN1C(=O)CCC1=O.[CH3:41][C:42]([CH3:47])([CH3:46])[C:43](=[S:45])[NH2:44]>C(OCC)(=O)C.O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[S:45][C:43]([C:42]([CH3:47])([CH3:46])[CH3:41])=[N:44][C:9]=2[C:11]2[C:12]([F:29])=[C:13]([NH:17][S:18]([C:21]3[C:26]([F:27])=[CH:25][CH:24]=[CH:23][C:22]=3[F:28])(=[O:20])=[O:19])[CH:14]=[CH:15][CH:16]=2)[CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)CC(=O)C=1C(=C(C=CC1)NS(=O)(=O)C1=C(C=CC=C1F)F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12.09 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC(C(N)=S)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirring for 10-15 minutes between each addition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to ˜20° C.
|
Type
|
STIRRING
|
Details
|
stirred for 45 min
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
ADDITION
|
Details
|
Water (5 vol) was again added to the dichloromethane layer
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane layers were concentrated to ˜120 mL
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (7 vol) was added to the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ˜120 mL
|
Type
|
ADDITION
|
Details
|
Dimethylacetamide (270 mL) was then added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to ˜10° C
|
Type
|
STIRRING
|
Details
|
with stirring for ˜5 minutes between additions
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to 20-25° C
|
Type
|
WAIT
|
Details
|
After 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the vessel contents were heated to 75° C.
|
Type
|
WAIT
|
Details
|
held for 1.75 hours
|
Duration
|
1.75 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
layers separated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (7 vol) was again charged to the aqueous layer
|
Type
|
STIRRING
|
Details
|
the contents were stirred
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (7 vol) was charged again to the aqueous layer
|
Type
|
STIRRING
|
Details
|
the contents were stirred
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
washed with water (4 vol) 4 times
|
Type
|
STIRRING
|
Details
|
stirred overnight at 20-25° C
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were then concentrated
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
TEMPERATURE
|
Details
|
The vessel contents were then heated to 50° C.
|
Type
|
ADDITION
|
Details
|
heptanes (120 mL) were added slowly
|
Type
|
ADDITION
|
Details
|
After addition of heptanes
|
Type
|
TEMPERATURE
|
Details
|
the vessel contents were heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C.
|
Type
|
WAIT
|
Details
|
held for ˜2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
rinsed with heptanes (2×2 vol)
|
Type
|
CUSTOM
|
Details
|
The solid product was then dried under vacuum at 30° C.
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)C1=C(N=C(S1)C(C)(C)C)C=1C(=C(C=CC1)NS(=O)(=O)C1=C(C=CC=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.8 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 481.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |